5-Chlorobenzo[d]isothiazol-3-amine
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Overview
Description
5-Chlorobenzo[d]isothiazol-3-amine is a chemical compound with the molecular formula C7H5ClN2S It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzo[d]isothiazol-3-amine typically involves the chlorination of benzo[d]isothiazol-3-amine. One common method includes the reaction of benzo[d]isothiazol-3-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chlorobenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of substituted benzo[d]isothiazoles.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
5-Chlorobenzo[d]isothiazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its isothiazole core.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chlorobenzo[d]isothiazol-3-amine involves its interaction with biological targets such as enzymes and receptors. The compound’s isothiazole ring can interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazol-3-amine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
5-Bromobenzo[d]isothiazol-3-amine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and applications.
5-Fluorobenzo[d]isothiazol-3-amine:
Uniqueness
5-Chlorobenzo[d]isothiazol-3-amine is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its non-chlorinated analogs. The chlorine substituent can also influence the compound’s solubility, stability, and overall chemical behavior.
Properties
CAS No. |
69504-56-9 |
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Molecular Formula |
C7H5ClN2S |
Molecular Weight |
184.65 g/mol |
IUPAC Name |
5-chloro-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) |
InChI Key |
ITHFPAIBXKUVRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NS2)N |
Origin of Product |
United States |
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